molecular formula C16H21N3O5 B2888990 N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 898412-18-5

N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2888990
CAS RN: 898412-18-5
M. Wt: 335.36
InChI Key: RSBSPICGROFIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Molecular Structure Analysis

The molecular structure of pyrimidines is confirmed through spectroscopic data . The structure of the specific compound you mentioned would likely be confirmed in a similar manner.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine compound would be determined through various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s structure .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Antibacterial Activity

Pyrimidine derivatives have also been found to have antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

In addition to their antibacterial properties, pyrimidine derivatives have also been studied for their antifungal activity . This broadens their potential therapeutic applications, particularly in the treatment of fungal infections .

Anti-inflammatory Activity

Pyrimidine derivatives have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-allergic Activity

Research has shown that pyrimidine derivatives can have anti-allergic properties . This suggests that they could be used in the development of new treatments for allergic reactions .

Anti-diabetic Activity

Pyrimidine derivatives have been studied for their potential anti-diabetic activity . This suggests that they could be used in the development of new treatments for diabetes .

Antiviral Activity

Pyrimidine derivatives have been found to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Calcium Channel Blocking Activity

Research has shown that pyrimidine derivatives can have calcium channel blocking activity . This suggests that they could be used in the development of new treatments for conditions related to calcium channels .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Research on pyrimidines is ongoing, with numerous potential directions for future study. For instance, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-4-23-12(24-5-2)9-17-14(20)13-15(21)18-11-8-10(3)6-7-19(11)16(13)22/h6-8,12,21H,4-5,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSPICGROFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.